molecular formula C17H7Cl2F3N2O2 B14921915 3-(3,4-Dichlorophenyl)-6-(furan-2-yl)-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine

3-(3,4-Dichlorophenyl)-6-(furan-2-yl)-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine

Cat. No.: B14921915
M. Wt: 399.1 g/mol
InChI Key: YRQVKMBXNQOAJA-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-6-(furan-2-yl)-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a combination of dichlorophenyl, furan, and trifluoromethyl groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 3-(3,4-Dichlorophenyl)-6-(furan-2-yl)-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reaction conditions include the use of catalysts, solvents, and controlled temperature and pressure settings. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-(3,4-Dichlorophenyl)-6-(furan-2-yl)-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to modify specific functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups under suitable conditions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3,4-Dichlorophenyl)-6-(furan-2-yl)-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-6-(furan-2-yl)-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-(3,4-Dichlorophenyl)-6-(furan-2-yl)-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine can be compared with other similar compounds, such as:

    3-(5-(2-Chlorophenyl)-furan-2-yl)-acrylic acid: This compound shares the furan and chlorophenyl groups but differs in its overall structure and functional groups.

    3-(5-(4-Chloro-2-nitrophenyl)-furan-2-yl)-acrylic acid: Similar in having the furan and chlorophenyl groups, but with additional nitro and acrylic acid functionalities.

    3-(5-(3-Trifluoromethyl-phenyl)-furan-2-yl)-acrylic acid: Contains the trifluoromethyl and furan groups, but differs in the overall structure and additional functional groups.

Properties

Molecular Formula

C17H7Cl2F3N2O2

Molecular Weight

399.1 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)-6-(furan-2-yl)-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C17H7Cl2F3N2O2/c18-10-4-3-8(6-11(10)19)15-14-9(17(20,21)22)7-12(13-2-1-5-25-13)23-16(14)26-24-15/h1-7H

InChI Key

YRQVKMBXNQOAJA-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=NO3)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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